molecular formula CaO B1588162 Calciumoxide CAS No. 73018-51-6

Calciumoxide

Cat. No. B1588162
CAS RN: 73018-51-6
M. Wt: 56.08 g/mol
InChI Key: BRPQOXSCLDDYGP-UHFFFAOYSA-N
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Patent
US08298796B2

Procedure details

FIG. 2 depicts a process in which calcium hydroxide is used to adjust the pH of the pretreated feedstock. Like reference numbers indicate identical or similar processing steps as in FIG. 1A. FIG. 2 is similar to FIG. 1A, except that, according to this embodiment, the calcium carbonate-containing stream 24 is subjected to calcination in a lime kiln 25. Calcination of calcium carbonate in lime kiln 25 produces calcium oxide and carbon dioxide. The calcium oxide becomes hydrated by the addition of water to form an aqueous solution of calcium hydroxide 29. The resulting calcium hydroxide-containing stream 29 is then the stream used for the neutralization 6. If the calcium carbonate-containing stream 24 additionally contains magnesium carbonate, stream 29 will contain magnesium hydroxide.
[Compound]
Name
lime
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[Ca+2:2].[OH-].[C:4](=[O:7])([O-:6])[O-:5].[Ca+2]>>[C:4](=[O:5])([O-:7])[O-:6].[Ca+2:2].[O-2:1].[Ca+2:2].[C:4](=[O:6])=[O:5] |f:0.1.2,3.4,5.6,7.8|

Inputs

Step One
Name
lime
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Four
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Type
product
Smiles
[O-2].[Ca+2]
Name
Type
product
Smiles
C(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.